(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a phenyl group, a thiadiazine ring, a piperazine ring, and a pyrazine ring. These functional groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical and Chemical Properties Analysis
Some general properties can be inferred from the compound’s structure. For example, the presence of multiple ring structures likely makes the compound relatively stable and rigid. The compound is likely to be solid at room temperature .Scientific Research Applications
Antiviral and Antitumoral Activity
A study by Jilloju et al. (2021) discusses the synthesis of derivatives similar to (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride, specifically focusing on their potential antiviral and antitumoral activities. The research indicates that structural variations on the phenyl moiety can influence the biological properties of these compounds, potentially leading to either antiviral or antitumoral effects. The mode of action for the antitumoral activity was identified as the inhibition of tubulin polymerization (Jilloju et al., 2021).
X-ray Structure Characterisation
Lv et al. (2013) conducted a study on novel pyrazole carboxamide derivatives, which include a structure similar to the compound . They focused on synthesizing these compounds and determining their structure through X-ray crystal analysis. This research provides insight into the molecular structure of such compounds, which is crucial for understanding their potential applications in scientific research (Lv et al., 2013).
Antibacterial and Antifungal Agents
Sanjeeva et al. (2022) explored novel 1,5-disubstituted pyrazole and isoxazole derivatives, including compounds similar to this compound. These compounds were tested for their antibacterial and antifungal activities, demonstrating significant efficacy. Such findings suggest potential applications of these compounds as antibacterial and antifungal agents (Sanjeeva et al., 2022).
Insecticidal Activity
Ding et al. (2019) synthesized new piperidine thiazole compounds, including a derivative structurally similar to the compound . They evaluated these compounds for their insecticidal activity, discovering that certain derivatives exhibited significant lethal rates against armyworms. This suggests the potential use of such compounds in agricultural applications to control pest populations (Ding et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS.ClH/c25-17(15-12-19-6-7-20-15)23-8-10-24(11-9-23)18-22-21-16(13-26-18)14-4-2-1-3-5-14;/h1-7,12H,8-11,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRMJKVHYKWGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=NC=CN=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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